molecular formula C7H12O2S B13616466 4-Methanesulfonyl-3,3-dimethylbut-1-yne

4-Methanesulfonyl-3,3-dimethylbut-1-yne

Cat. No.: B13616466
M. Wt: 160.24 g/mol
InChI Key: GVSRULDETFHBGM-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3,3-dimethylbut-1-yne is a substituted alkyne featuring a methanesulfonyl (-SO₂CH₃) group at the 4-position and two methyl groups at the 3,3-positions. Its synthesis involves a two-step process:

Sulfonylation: Reaction of 3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester with methanesulfonyl chloride yields 4-methanesulfonyl-3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (93% yield) .

Deprotection: Treatment with HCl in dichloromethane produces the hydrochloride salt (75% yield), which is further functionalized to generate bioactive compounds .

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

3,3-dimethyl-4-methylsulfonylbut-1-yne

InChI

InChI=1S/C7H12O2S/c1-5-7(2,3)6-10(4,8)9/h1H,6H2,2-4H3

InChI Key

GVSRULDETFHBGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-3,3-dimethylbut-1-yne typically involves the reaction of 3,3-dimethylbut-1-yne with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3,3-dimethylbut-1-yne+methanesulfonyl chlorideThis compound\text{3,3-dimethylbut-1-yne} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 3,3-dimethylbut-1-yne+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrocarbons.

Scientific Research Applications

4-Methanesulfonyl-3,3-dimethylbut-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-3,3-dimethylbut-1-yne involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogs

The compound is compared below with three analogs differing in substituents or backbone structure:

Compound Molecular Formula Substituents Key Features
4-Methanesulfonyl-3,3-dimethylbut-1-yne C₇H₁₂O₂S -SO₂CH₃ at C4; -CH₃ at C3,3 High electrophilicity due to sulfonyl group; used in kinase inhibitor synthesis
3-Methyl-3-(methylsulfonyl)but-1-yne C₆H₁₀O₂S -SO₂CH₃ at C3; -CH₃ at C3 Synthesized via Cu(I)-catalyzed substitution; intermediate for agrochemicals
4-(Ethylsulfanyl)-3-methylbut-1-yne C₇H₁₂S -S-C₂H₅ at C4; -CH₃ at C3 Thioether group enhances nucleophilicity; studied for collision cross-section (CCS)
3,3-Dimethylbut-1-yne C₆H₁₀ Unsubstituted alkyne backbone Used in benzannulation reactions for natural product derivatization

Physical and Spectroscopic Properties

  • Collision Cross-Section (CCS) : While CCS data for the target compound is unavailable, 4-(ethylsulfanyl)-3-methylbut-1-yne exhibits CCS values ranging from 114.8 Ų ([M-H]⁻) to 132.3 Ų ([M+Na]⁺), suggesting lower polarity compared to sulfonyl analogs .
  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for pharmaceutical applications .

Key Research Findings

Synthetic Advantages : The target compound’s high-yield, two-step synthesis offers scalability for industrial applications .

Reactivity Limitations : The methanesulfonyl group’s electron-withdrawing nature may reduce alkyne participation in cycloadditions compared to unsubstituted analogs .

Biological Relevance : Sulfonyl-containing analogs demonstrate superior bioavailability over thioether derivatives due to enhanced metabolic stability .

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